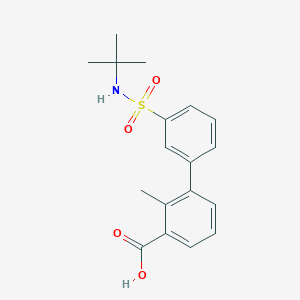
5-(3-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid, or 5-t-BSCB, is a chemical compound found in several plant species, including the Chinese sweetgum tree (Liquidambar formosana). It is a small molecule with a molecular weight of 283.3 g/mol and a melting point of 122-123°C. 5-t-BSCB has been studied for its potential medicinal properties and has been used in laboratory experiments to investigate its pharmacological effects.
Mecanismo De Acción
The mechanism of action of 5-t-BSCB is not yet fully understood. However, it is believed to be related to its ability to modulate the activity of enzymes involved in metabolism. It has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. It has also been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the production of leukotrienes and other pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-BSCB have been studied in several laboratory experiments. It has been shown to inhibit the release of inflammatory cytokines and to modulate the activity of enzymes involved in metabolism. It has also been shown to inhibit the growth of cancer cells and to modulate the activity of cell signaling pathways. In addition, it has been shown to have anti-oxidative and anti-cancer activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-t-BSCB in laboratory experiments include its small molecular weight and its ability to modulate the activity of enzymes involved in metabolism. It also has a relatively low melting point, which makes it easy to handle and store. However, there are some limitations to using 5-t-BSCB in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it is not widely available and can be expensive to purchase.
Direcciones Futuras
The potential medicinal properties of 5-t-BSCB have yet to be fully explored. Future research should focus on further investigating its biochemical and physiological effects and its potential therapeutic applications. In particular, further studies should be conducted to examine its effects on cell signaling pathways and its ability to modulate the activity of enzymes involved in metabolism. In addition, further research should be conducted to identify potential drug targets for 5-t-BSCB and to explore its potential use in the treatment of various diseases. Finally, further research should be conducted to examine the safety and efficacy of 5-t-BSCB in humans.
Métodos De Síntesis
5-t-BSCB can be synthesized through a two-step reaction. The first step involves the reaction of 2-chlorobenzoic acid and 3-t-butylsulfamoylphenol in aqueous acetic acid, which produces 5-(3-t-butylsulfamoylphenyl)-2-chlorobenzoic acid. The second step involves the reaction of 5-(3-t-butylsulfamoylphenyl)-2-chlorobenzoic acid with sodium hydroxide in an aqueous solution to produce 5-(3-t-butylsulfamoylphenyl)-2-chlorobenzoate.
Aplicaciones Científicas De Investigación
5-t-BSCB has been studied for its potential medicinal properties, including anti-inflammatory, anti-oxidative, and anti-cancer activities. It has been used in laboratory experiments to investigate its pharmacological effects. For example, it has been used to investigate its effects on the growth of cancer cells and its ability to inhibit the release of inflammatory cytokines. It has also been used to investigate its effects on the regulation of cell signaling pathways and its ability to modulate the activity of enzymes involved in metabolism.
Propiedades
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)13-6-4-5-11(9-13)12-7-8-15(18)14(10-12)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIJYWVCAZKNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412998.png)
![2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413004.png)

![4-Nitro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413018.png)








